N-(1-Amino-1h-benzimidazol-2-yl)guanidine
Overview
Description
N-(1-Amino-1h-benzimidazol-2-yl)guanidine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties
Mechanism of Action
Target of Action
The primary target of N-(1-Amino-1h-benzimidazol-2-yl)guanidine is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .
Mode of Action
This compound acts as an allosteric activator of human glucokinase . Allosteric activators bind to a protein at a site other than the active site, leading to a conformational change that increases the protein’s activity. In the case of glucokinase, this results in an increased catalytic action . Molecular docking investigations predict that these derivatives show appreciable H-bond interactions with Arg63 residue of GK .
Biochemical Pathways
The activation of glucokinase by this compound affects the glycolysis pathway and other downstream metabolic pathways . Glucokinase phosphorylates glucose to produce glucose-6-phosphate, the first step in most glucose metabolism pathways. This means that activation of glucokinase can increase the rate of glucose metabolism, with potential effects on processes such as glycogen synthesis, lipid metabolism, and the pentose phosphate pathway .
Pharmacokinetics
The related compound benzimidazole has been found to have good bioavailability and stability , suggesting that this compound may have similar properties.
Result of Action
The activation of glucokinase by this compound leads to an increase in the rate of glucose metabolism. This can have a hypoglycemic effect , making this compound a potential therapy for type-2 diabetes . In fact, allosteric activators of human glucokinase have revealed significant hypoglycemic effects for therapy of type-2 diabetes in animal as well as human models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Amino-1h-benzimidazol-2-yl)guanidine typically involves the condensation of 1,2-diaminobenzene with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring . The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1-Amino-1h-benzimidazol-2-yl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and guanidine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives .
Scientific Research Applications
N-(1-Amino-1h-benzimidazol-2-yl)guanidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer and antihypertensive activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-Amino-1h-benzimidazol-2-yl)guanidine include other benzimidazole derivatives such as:
- 2-Phenylbenzimidazole
- 5,6-Dimethylbenzimidazole
- 2-Methylbenzimidazole
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1-aminobenzimidazol-2-yl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c9-7(10)13-8-12-5-3-1-2-4-6(5)14(8)11/h1-4H,11H2,(H4,9,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDQSUVRJCRGMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2N)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501256227 | |
Record name | Guanidine, N-(1-amino-1H-benzimidazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501256227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096985-99-6 | |
Record name | Guanidine, N-(1-amino-1H-benzimidazol-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096985-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanidine, N-(1-amino-1H-benzimidazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501256227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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